Ketone-Enabled Claisen Condensation Yield Confirms Superior Derivatization Capability Over Phenyltriethoxysilane
The acetyl group of p-(triethoxysilyl)acetophenone permits a Claisen condensation with trifluoroacetic anhydride to generate a trifluoro-1,3-butanedione-functionalized silane in 70% isolated yield [1]. In contrast, phenyltriethoxysilane (PTES), which lacks the carbonyl, cannot undergo this transformation, precluding the covalent attachment of β-diketone ligands that are critical for lanthanide-ion sensing and extraction.
| Evidence Dimension | Ketone reactivity (Claisen condensation yield) |
|---|---|
| Target Compound Data | 70% yield for acylation of 4-(triethoxysilyl)acetophenone with trifluoroacetic anhydride |
| Comparator Or Baseline | Phenyltriethoxysilane (PTES) – reaction not feasible due to absence of acetyl group |
| Quantified Difference | Qualitative: functional transformation possible only with the target compound |
| Conditions | LDA-directed Claisen condensation in THF at low temperature, followed by hydrolysis |
Why This Matters
This reactivity enables the synthesis of functional silane monomers that cannot be prepared from generic aryltriethoxysilanes, directly expanding the design space for sol-gel sensors and adsorbents.
- [1] Peeples, C. J., Earni, R. R., & DiCesare, J. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601–2607. View Source
